molecular formula C13H19NO3 B13017121 Ethyl 2,4,4-trimethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate CAS No. 34579-31-2

Ethyl 2,4,4-trimethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate

Cat. No.: B13017121
CAS No.: 34579-31-2
M. Wt: 237.29 g/mol
InChI Key: GQLANPYLBDZODH-UHFFFAOYSA-N
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Description

Ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolo[2,1-b][1,3]oxazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate typically involves the cyclization of N-substituted pyrroles with appropriate reagents. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate is unique due to its specific structural features, such as the presence of the oxazine ring fused with the pyrrole ring. This unique structure contributes to its distinct chemical reactivity and biological activities.

Properties

CAS No.

34579-31-2

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 2,4,4-trimethyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazine-8-carboxylate

InChI

InChI=1S/C13H19NO3/c1-5-16-12(15)10-6-7-14-11(10)17-9(2)8-13(14,3)4/h6-7,9H,5,8H2,1-4H3

InChI Key

GQLANPYLBDZODH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C=C1)C(CC(O2)C)(C)C

Origin of Product

United States

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